Technical Documentation Center

4-(4-Acetylpiperazin-1-yl)phenyl acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Acetylpiperazin-1-yl)phenyl acetate
  • CAS: 133345-21-8

Core Science & Biosynthesis

Foundational

The Strategic Role of Piperazine Intermediates in Ketoconazole Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Ketoconazole, a broad-spectrum antifungal agent, has been a cornerstone in the treatment of mycotic infections for decades. Its synthesis is a mult...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketoconazole, a broad-spectrum antifungal agent, has been a cornerstone in the treatment of mycotic infections for decades. Its synthesis is a multi-step process that relies on the strategic coupling of a dichlorophenyl-dioxolane moiety with a functionalized piperazine side chain. This technical guide provides an in-depth analysis of the pivotal role of piperazine-containing intermediates in the synthesis of ketoconazole. Contrary to some postulations, the core intermediate is not 4-(4-Acetylpiperazin-1-yl)phenyl acetate, but rather its precursor, 1-acetyl-4-(4-hydroxyphenyl)piperazine . This document will elucidate the established synthetic pathway, detailing the causality behind the use of this specific intermediate, and will clarify the status of 4-(4-Acetylpiperazin-1-yl)phenyl acetate as a related derivative and potential impurity.

Introduction: The Architectural Logic of Ketoconazole

Ketoconazole's therapeutic efficacy is intrinsically linked to its molecular structure, which features a central imidazole ring, a dichlorophenyl group, a dioxolane ring, and a crucial N-acetylpiperazine phenyl ether side chain. The synthesis of this complex molecule necessitates a convergent approach, where key fragments are prepared separately and then coupled in the final stages. The piperazine-containing side chain is instrumental in this strategy, providing the necessary nucleophilicity for the final coupling step and contributing to the overall pharmacokinetic profile of the drug.

The Cornerstone Intermediate: 1-acetyl-4-(4-hydroxyphenyl)piperazine

The critical intermediate for the introduction of the piperazine moiety in the most widely adopted synthesis of ketoconazole is 1-acetyl-4-(4-hydroxyphenyl)piperazine . The strategic importance of this molecule lies in its dual functionality: a nucleophilic phenolic hydroxyl group for coupling and a protected secondary amine in the piperazine ring.

Rationale for Acetyl Protection

The acetylation of the distal nitrogen of the piperazine ring serves two primary purposes:

  • Deactivation: The acetyl group, being an electron-withdrawing group, deactivates the N-4 nitrogen of the piperazine ring towards undesired side reactions, such as alkylation. This ensures that the subsequent coupling reaction occurs selectively at the phenolic oxygen.

  • Modulation of Physicochemical Properties: The acetyl group influences the solubility and crystallinity of the intermediate and the final product, which can be advantageous for purification and handling.

Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine

The synthesis of this key intermediate is typically achieved through the acetylation of 4-(piperazin-1-yl)phenol or its salt form.

  • Reaction Setup: To a suitable reaction vessel, add 4-(1-piperazinyl)phenol dihydrobromide, potassium carbonate, and a solvent such as 1,4-dioxane or an alcohol-water mixture.[1][2][3]

  • Acetylation: While stirring, add acetic anhydride to the mixture.

  • Reaction Conditions: The reaction mixture is then heated to reflux for a period ranging from several hours to a few days, depending on the solvent system.[1] A patent describes an improved process using an alcohol-water solution which can achieve yields of over 80% in a shorter reaction time.[2][3]

  • Work-up and Isolation: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield 1-acetyl-4-(4-hydroxyphenyl)piperazine as a solid.

The Convergent Synthesis of Ketoconazole: The Final Coupling Step

The culmination of ketoconazole synthesis involves the nucleophilic substitution reaction between 1-acetyl-4-(4-hydroxyphenyl)piperazine and an activated form of the dichlorophenyl-dioxolane moiety.

The Electrophilic Partner: Activating the Dioxolane Moiety

The hydroxyl group of the cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol intermediate is not a good leaving group. Therefore, it must be activated to facilitate the subsequent nucleophilic attack by the phenoxide. This is typically achieved by converting the alcohol into a good leaving group, such as a tosylate or mesylate. The most common electrophilic partner is cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate (a tosylate).

The Williamson Ether Synthesis: Forging the Core Structure

The final bond formation is a classic Williamson ether synthesis. The phenolic proton of 1-acetyl-4-(4-hydroxyphenyl)piperazine is acidic and can be removed by a suitable base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the activated dioxolane intermediate, displacing the tosylate leaving group to form the desired ether linkage.

  • Deprotonation: In an appropriate aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), 1-acetyl-4-(4-hydroxyphenyl)piperazine is treated with a strong base (e.g., sodium hydride) to generate the corresponding sodium phenoxide.

  • Coupling: To this solution, cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate is added.

  • Reaction Conditions: The reaction mixture is heated to promote the substitution reaction. Reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Isolation and Purification: Upon completion, the reaction is quenched, and the crude ketoconazole is isolated. Purification is typically achieved by recrystallization from a suitable solvent system to yield the final active pharmaceutical ingredient (API).

Demystifying 4-(4-Acetylpiperazin-1-yl)phenyl acetate: A Derivative Story

The compound at the heart of the initial query, 4-(4-Acetylpiperazin-1-yl)phenyl acetate , is not a direct precursor in the primary synthesis of ketoconazole. Instead, it is a derivative of the key intermediate, 1-acetyl-4-(4-hydroxyphenyl)piperazine, where the phenolic hydroxyl group has been acetylated.

Synthesis of 4-(4-Acetylpiperazin-1-yl)phenyl acetate

This compound can be readily synthesized from 1-acetyl-4-(4-hydroxyphenyl)piperazine through a standard esterification reaction.[4]

  • Reaction Setup: Dissolve 1-acetyl-4-(4-hydroxyphenyl)piperazine in a suitable solvent, such as pyridine or dichloromethane, in the presence of a base (e.g., triethylamine).

  • Acetylation: Add an acetylating agent, such as acetic anhydride or acetyl chloride, to the solution.

  • Reaction Conditions: The reaction is typically carried out at room temperature and stirred until completion.

  • Work-up and Isolation: The reaction mixture is then worked up to remove excess reagents and byproducts, and the resulting 4-(4-Acetylpiperazin-1-yl)phenyl acetate can be purified by crystallization or chromatography.

Potential Roles and Relevance

While not a central intermediate, 4-(4-Acetylpiperazin-1-yl)phenyl acetate holds relevance in the context of ketoconazole chemistry:

  • Potential Prodrug: The acetate ester could potentially act as a prodrug of the active phenolic intermediate. In vivo, esterases could hydrolyze the acetate group to release 1-acetyl-4-(4-hydroxyphenyl)piperazine.[4] However, this is a theoretical consideration as ketoconazole itself is the administered drug.

  • Impurity: It is plausible that 4-(4-Acetylpiperazin-1-yl)phenyl acetate could be formed as an impurity during the synthesis of ketoconazole, particularly if acetic anhydride is used in excess or under conditions that could favor O-acetylation of the starting material or the final product. Pharmaceutical impurity profiling lists this compound as a related substance to ketoconazole.[5]

  • Derivative for Characterization or Purification: In some synthetic strategies, derivatization of a functional group is employed to aid in purification or characterization. While not a common practice for this specific step in ketoconazole synthesis, it remains a possibility in alternative or developmental routes.

Data Summary and Visualization

Key Intermediates and Their Properties
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
1-acetyl-4-(4-hydroxyphenyl)piperazineC12H16N2O2220.27Key Nucleophilic Intermediate
cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonateC22H22Cl2N2O5S513.40Key Electrophilic Intermediate (Activated form)
4-(4-Acetylpiperazin-1-yl)phenyl acetateC14H18N2O3262.31Derivative/Potential Impurity
Ketoconazole Synthesis Workflow

Ketoconazole_Synthesis cluster_side_chain Piperazine Side-Chain Synthesis cluster_dioxolane Dioxolane Core Synthesis cluster_coupling Final Coupling cluster_derivative Derivative Formation A 4-(Piperazin-1-yl)phenol B 1-acetyl-4-(4- hydroxyphenyl)piperazine A->B Acetylation (Acetic Anhydride) Ketoconazole Ketoconazole B->Ketoconazole Williamson Ether Synthesis (Base, e.g., NaH) E 4-(4-Acetylpiperazin-1-yl) phenyl acetate B->E Esterification (Acetic Anhydride) C cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl) -1,3-dioxolan-4-yl]methanol D cis-[...]-dioxolan-4-yl]methyl 4-methylbenzenesulfonate (Tosylate) C->D Activation (TsCl, Pyridine) D->Ketoconazole

Caption: Convergent synthesis of Ketoconazole.

Conclusion

The synthesis of ketoconazole is a well-established process that hinges on the strategic use of the key intermediate, 1-acetyl-4-(4-hydroxyphenyl)piperazine . The acetyl group on the piperazine nitrogen plays a crucial role in directing the final coupling reaction to the phenolic hydroxyl group. The compound 4-(4-Acetylpiperazin-1-yl)phenyl acetate , while structurally related, is not a direct intermediate in the conventional synthesis. It is more accurately classified as a derivative of the key intermediate and is recognized as a potential impurity in the final drug substance. A thorough understanding of the distinct roles of these molecules is essential for process optimization, impurity profiling, and ensuring the quality and safety of this important antifungal medication.

References

  • Pharmaffiliates. (n.d.). Ketoconazole-impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Ketoconazole Impurities and Related Compound. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]

  • Google Patents. (2005). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Google Patents. (n.d.). CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Kim, H. R., et al. (2003). Synthesis of Ketoconazole Derivatives. Bulletin of the Korean Chemical Society, 24(4), 453-456.
  • WIPO Patentscope. (2005). CN1616440 - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Retrieved from [Link]

  • Google Patents. (1979). US4154738A - Imidazole derivatives and intermediates in their preparation.
  • Heeres, J., et al. (1979). Antimycotic imidazoles. Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent. Journal of Medicinal Chemistry, 22(8), 1003-1005.

Sources

Exploratory

An In-depth Technical Guide to the Mechanistic Pathways of Acetylpiperazine Phenyl Acetate Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The acetylpiperazine phenyl acetate scaffold represents a compelling intersection of well-established pharmacophores, suggesting a ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The acetylpiperazine phenyl acetate scaffold represents a compelling intersection of well-established pharmacophores, suggesting a rich and multifaceted mechanism of action. This technical guide provides a comprehensive exploration of the potential biological activities of this chemical class, moving beyond a singular focus to present a multi-target perspective. Grounded in the established pharmacology of N-arylpiperazines and phenyl acetates, we delve into the core hypotheses surrounding their mechanisms, including cholinesterase inhibition, multi-target receptor modulation in the central nervous system (CNS), and a potential role as prodrugs. This document is designed not as a static review, but as a functional guide for the research community, providing not only the theoretical framework for these mechanisms but also detailed, field-proven experimental protocols to rigorously validate them. Our objective is to empower researchers to unlock the full therapeutic potential of this promising class of molecules.

Introduction: The Strategic Convergence of Two Pharmacophores

The chemical architecture of acetylpiperazine phenyl acetate derivatives is a deliberate fusion of two moieties with significant histories in medicinal chemistry: the N-acetylpiperazine core and the phenyl acetate group. The piperazine ring is a privileged scaffold, found in a multitude of FDA-approved drugs, prized for its ability to influence pharmacokinetic properties and to correctly orient functional groups for optimal target interaction. The addition of an acetyl group to the piperazine nitrogen can significantly alter its electronic properties and binding interactions.

Simultaneously, the phenyl acetate component introduces another layer of therapeutic potential. It can act as a bioisostere for other functional groups or, more intriguingly, serve as a prodrug moiety. In this scenario, endogenous esterases could cleave the acetate group, releasing a phenolic derivative in vivo. This biotransformation could be a key aspect of the molecule's overall activity and pharmacokinetic profile.[1]

This guide will dissect the most probable mechanisms of action for this class of compounds, supported by data from structurally related molecules, and will provide the experimental blueprints necessary for their validation.

Primary Mechanism of Action: Cholinesterase Inhibition

A predominant therapeutic application for arylpiperazine derivatives has been in the management of neurodegenerative disorders, particularly Alzheimer's disease, through the inhibition of cholinesterases.[2][3]

Scientific Rationale

Alzheimer's disease is characterized by a decline in the levels of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, which can lead to symptomatic improvement in cognitive function.[2][3] Many piperazine-based compounds have been designed to fit into the active site of AChE, blocking its catalytic activity. Some derivatives also show inhibitory activity against butyrylcholinesterase (BChE), a related enzyme that also plays a role in ACh hydrolysis.

Binding Interactions

Molecular docking studies on related piperazine derivatives have shown that they can interact with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The piperazine nitrogen often forms crucial hydrogen bonds, while the aromatic phenyl ring can engage in pi-pi stacking interactions within the active site gorge.

Quantitative Analysis of Related Compounds

While specific IC50 values for 4-(4-acetylpiperazin-1-yl)phenyl acetate are not yet available in the public domain, data from structurally similar compounds underscore the potential of this class as cholinesterase inhibitors.

Compound ClassTargetIC50 (µM)Reference
Benzylpiperazine-isoindoline-1,3-dione derivativesAChE0.91 - 5.5
Donepezil (Reference Drug)AChE0.14

This table presents data for related compound classes to illustrate the potential for AChE inhibition.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a reliable colorimetric method to determine the AChE inhibitory activity of test compounds.

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylthiocholine (ATCh) is hydrolyzed by the enzyme. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • DTNB Solution: 10 mM in phosphate buffer.

    • ATCh Solution: 14 mM in phosphate buffer.

    • AChE Solution: 1 U/mL in phosphate buffer.

    • Test Compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Create serial dilutions in phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Procedure (96-well plate format):

    • Add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound dilution (or buffer for control).

    • Add 10 µL of the AChE enzyme solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCh substrate solution.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically for 10-15 minutes, with readings taken every minute.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Prodrug Hypothesis: In Vivo Bioactivation

The phenyl acetate moiety is a classic feature in prodrug design. This suggests a compelling hypothesis for the mechanism of action of acetylpiperazine phenyl acetate derivatives.[1]

Scientific Rationale

A prodrug is an inactive or less active molecule that is metabolically converted into an active drug in the body. Ester-based prodrugs are common because endogenous esterase enzymes, which are abundant in the blood and liver, can readily hydrolyze the ester bond to release the active parent drug. In the case of acetylpiperazine phenyl acetate derivatives, hydrolysis would yield the corresponding phenolic compound (an acetyl-phenyl-piperazine-phenol). This active metabolite may then be responsible for the observed pharmacological effects.

Advantages of a Prodrug Approach
  • Improved Bioavailability: The ester can mask a polar hydroxyl group, increasing lipophilicity and enhancing absorption across biological membranes.

  • Sustained Release: The rate of hydrolysis can be modulated to provide a slower, more sustained release of the active drug, potentially leading to a longer duration of action.

  • Reduced Gastric Irritation: For orally administered drugs, masking a potentially acidic phenolic group can reduce direct irritation to the gastric mucosa.

Visualization of the Prodrug Activation Pathway

G Acetylpiperazine_Phenyl_Acetate Acetylpiperazine Phenyl Acetate (Prodrug) Esterases Endogenous Esterases (e.g., in plasma, liver) Acetylpiperazine_Phenyl_Acetate->Esterases Hydrolysis Active_Metabolite Active Phenolic Metabolite (Acetyl-phenyl-piperazine-phenol) Esterases->Active_Metabolite Pharmacological_Target Biological Target (e.g., Receptor, Enzyme) Active_Metabolite->Pharmacological_Target Binding & Modulation

Caption: Prodrug activation pathway of acetylpiperazine phenyl acetate derivatives.

Modulation of Central Nervous System Receptors

The arylpiperazine scaffold is a cornerstone in the development of ligands for serotonin (5-HT) and dopamine (D2) receptors. This suggests that acetylpiperazine phenyl acetate derivatives could have significant activity in the CNS, relevant to conditions such as depression, anxiety, and psychosis.

Scientific Rationale
  • Serotonin (5-HT) Receptors: N-arylpiperazines are known to interact with various 5-HT receptor subtypes, particularly 5-HT1A and 5-HT2A. Modulation of these receptors is a key mechanism for many antidepressant and anxiolytic drugs.

  • Dopamine (D2) Receptors: The D2 receptor is a primary target for antipsychotic medications. Many arylpiperazine derivatives act as antagonists or partial agonists at this receptor.

Quantitative Analysis of Related Compounds

The following table summarizes the binding affinities (Ki values) of various arylpiperazine derivatives for serotonin and dopamine receptors, illustrating the potential of this scaffold to interact with these CNS targets.

Compound ClassTargetKi (nM)Reference
N-phenylpiperazine derivatives5-HT1A0.57 - 0.78
Phenylpiperazine derivativesD30.72 - 385
Thiophene-benzamide N-phenylpiperazinesD31.4 - 43

This table presents data for related compound classes to demonstrate the potential for CNS receptor modulation.

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol describes a method to determine the binding affinity of a test compound for a specific receptor (e.g., 5-HT1A).

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor) for binding to the receptor in a membrane preparation. The amount of radioligand displaced by the test compound is measured, and from this, the inhibitory constant (Ki) of the test compound can be calculated.

Step-by-Step Protocol:

  • Reagent and Membrane Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 5 mM MgCl₂).

    • Radioligand: e.g., [³H]Ketanserin for 5-HT2A receptors, at a concentration close to its Kd.

    • Unlabeled Ligand: For determining non-specific binding (e.g., 10 µM Ketanserin).

    • Membrane Preparation: Use membranes from cells stably expressing the human receptor of interest (e.g., h5-HT2A-CHO cells). Thaw on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

    • Test Compound: Prepare serial dilutions in assay buffer.

  • Assay Procedure (96-well plate format):

    • Set up the following in triplicate:

      • Total Binding: 50 µL assay buffer + 50 µL radioligand + 100 µL membrane suspension.

      • Non-specific Binding: 50 µL unlabeled ligand + 50 µL radioligand + 100 µL membrane suspension.

      • Competitive Binding: 50 µL of each test compound dilution + 50 µL radioligand + 100 µL membrane suspension.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Scintillation Counting:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filters, place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Other Potential Mechanisms of Action

The versatile nature of the acetylpiperazine phenyl acetate scaffold suggests other potential therapeutic applications that warrant investigation.

Analgesic and Anti-inflammatory Activity

Some arylpiperazine derivatives have demonstrated analgesic properties in preclinical models. The mechanism may involve interaction with CNS receptors or modulation of inflammatory pathways.

Experimental Protocol: Hot Plate Test for Analgesia in Mice

Principle: The hot plate test measures the latency of a mouse to react to a thermal stimulus. An increase in the reaction time after administration of a test compound indicates an analgesic effect.

Step-by-Step Protocol:

  • Acclimatization: Acclimate mice to the testing room for at least 30 minutes before the experiment.

  • Apparatus Setup: Heat the surface of the hot plate to a constant temperature of 55 ± 0.2°C.

  • Baseline Measurement: Place each mouse on the hot plate and start a timer. Record the latency to the first sign of nociception (e.g., licking a hind paw, flicking a hind paw, or jumping). If no response occurs within 30 seconds, remove the mouse to prevent tissue damage.

  • Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) and a vehicle control to different groups of mice.

  • Post-treatment Measurement: At a predetermined time after administration (e.g., 30 minutes), place the mice back on the hot plate and measure the reaction latency again.

  • Data Analysis: Compare the post-treatment latencies between the compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Anticancer Activity

Derivatives of N-arylpiperazines have shown cytotoxic effects against various cancer cell lines. The mechanisms could involve the inhibition of kinases, modulation of cell signaling pathways, or induction of apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Include wells with media only as a background control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Remove the media and add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The acetylpiperazine phenyl acetate scaffold is a promising starting point for the development of novel therapeutics. The evidence from related compounds strongly suggests that the primary mechanisms of action are likely to involve cholinesterase inhibition and modulation of CNS receptors, with the intriguing possibility of a prodrug activation pathway. The experimental protocols provided in this guide offer a clear and validated roadmap for researchers to systematically investigate these hypotheses. Future work should focus on synthesizing a library of these derivatives and performing the described assays to establish a clear structure-activity relationship. This will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new and effective treatments for a range of diseases.

References

  • Synthesis and pharmacology evaluation of novel 1-benzyl-n-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. (n.d.). ЦЕР. Retrieved from [Link]

  • Contino, M., et al. (2007). 4-[omega-[4-arylpiperazin-1-yl]alkoxy]phenyl)imidazo[1,2-a]pyridine derivatives: fluorescent high-affinity dopamine D3 receptor ligands as potential probes for receptor visualization. Journal of Medicinal Chemistry, 50(20), 5043-7.
  • Lane, J.R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
  • Obniska, J., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar.
  • Penjisevic, J., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed.
  • Więckowska, A., et al. (2021).
  • Marialessandra, C., et al. (2007). 4-[omega-[4-arylpiperazin-1-yl]alkoxy]phenyl)
  • Lane, J.R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
  • Obniska, J., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar.
  • Penjisevic, J., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed.
  • Więckowska, A., et al. (2021).

Sources

Foundational

Thermal Stability and Melting Point Profiling of 4-(4-Acetylpiperazin-1-yl)phenyl acetate: A Technical Guide for Pharmaceutical Quality Control

Executive Summary In pharmaceutical development, the rigorous thermal profiling of Active Pharmaceutical Ingredients (APIs) and their associated impurities is non-negotiable. 4-(4-Acetylpiperazin-1-yl)phenyl acetate (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the rigorous thermal profiling of Active Pharmaceutical Ingredients (APIs) and their associated impurities is non-negotiable. 4-(4-Acetylpiperazin-1-yl)phenyl acetate (CAS: 133345-21-8) is a critical synthetic intermediate and a recognized impurity in the manufacturing of blockbuster drugs such as Ketoconazole (identified as Ketoconazole Impurity 26) and Loratadine[][2][3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we dissect the causality between this molecule's structural features and its thermal behavior, providing a self-validating analytical framework for determining its melting point ( Tm​ ) and thermal decomposition threshold ( Td​ ).

Chemical Context and Structural Causality

The thermal stability and melting point of any organic compound are macroscopic manifestations of its microscopic crystal lattice energy and intramolecular bond strengths. To understand the thermal behavior of 4-(4-Acetylpiperazin-1-yl)phenyl acetate, we must analyze its structural components:

  • The Piperazine Core: Conformationally stable, but the tertiary amines dictate specific dipole moments.

  • The N-Acetyl Group: Masks the hydrogen-bond donor capacity of the piperazine ring, limiting intermolecular hydrogen bonding.

  • The Phenyl Acetate Ester: This is the thermodynamic "weak link." Masking the phenolic hydroxyl group with an acetate ester eliminates the strong hydrogen bonding present in its precursor, 1-acetyl-4-(4-hydroxyphenyl)piperazine.

Causality of Melting Point: Because both potential hydrogen-bond donors (amine and phenol) are acetylated, the crystal lattice of 4-(4-Acetylpiperazin-1-yl)phenyl acetate relies entirely on weaker dipole-dipole interactions and π−π stacking. Consequently, its melting point is significantly lower than its unacetylated analogs.

Causality of Thermal Degradation: Under extreme thermal stress, the ester linkage is highly susceptible to pyrolytic cleavage, leading to the evolution of ketene or acetic acid before the disruption of the piperazine ring.

Quantitative Data: Thermal and Physical Properties

Due to its nature as an impurity, empirical melting point data in standard Material Safety Data Sheets (MSDS) is often listed as "Not Available" (NA)[3]. However, predictive thermodynamic models provide a reliable baseline for analytical method development.

Table 1: Physicochemical and Thermal Properties
PropertyValueSource / Methodology
Chemical Name 4-(4-Acetylpiperazin-1-yl)phenyl acetateIUPAC Standard[]
CAS Number 133345-21-8Chemical Databases[][4]
Molecular Formula C14H18N2O3Stoichiometric[4]
Molecular Weight 262.31 g/mol Calculated[]
Predicted Boiling Point 455.6 ± 40.0 °CComputational Prediction[4]
Predicted Density 1.183 ± 0.06 g/cm³Computational Prediction[4]
Estimated Melting Point ( Tm​ ) 120 °C – 150 °CStructural Analogy (Requires DSC)
Thermal Decomposition ( Td​ ) > 300 °CEstimated via Ester Lability

Self-Validating Experimental Protocol for Thermal Profiling

To establish absolute trustworthiness in quality control, thermal analysis cannot be a single-shot experiment. The protocols below are designed as self-validating systems , meaning the experimental design inherently checks for artifacts (such as residual solvent evaporation or polymorphism) before delivering the final value.

Differential Scanning Calorimetry (DSC) for Melting Point ( Tm​ )

Objective: Determine the true thermodynamic melting point, independent of the sample's thermal history.

Step-by-Step Methodology:

  • System Calibration: Calibrate the DSC using an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g) to ensure photometric and temperature accuracy.

  • Sample Preparation: Weigh 2.0 – 3.0 mg of 4-(4-Acetylpiperazin-1-yl)phenyl acetate into an aluminum pan. Crimp the lid with a microscopic pinhole to allow volatile release without pressure build-up.

  • Self-Validating Cycle (Heat-Cool-Heat):

    • Heating Cycle 1: Ramp from 25 °C to 180 °C at 10 °C/min. (Purpose: Erases thermal history and evaporates residual crystallization solvents).

    • Cooling Cycle: Ramp down from 180 °C to 25 °C at 10 °C/min. (Purpose: Induces controlled crystallization).

    • Heating Cycle 2: Ramp from 25 °C to 180 °C at 10 °C/min. (Purpose: Captures the true melting endotherm of the stable polymorph).

  • Data Extraction: Record the extrapolated onset temperature of the endothermic peak during Heating Cycle 2 as the true Tm​ .

Thermogravimetric Analysis (TGA) for Thermal Stability ( Td​ )

Objective: Map the degradation kinetics and identify the onset of ester cleavage.

Step-by-Step Methodology:

  • System Calibration: Verify the microbalance with standard weights and temperature with Calcium Oxalate monohydrate.

  • Sample Preparation: Load 5.0 mg of the sample into an open platinum crucible.

  • Execution: Heat from 25 °C to 600 °C at a rate of 10 °C/min under a continuous Nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Extraction: Identify Td​ at the point of 5% mass loss. The first derivative of the weight loss curve (DTG) will indicate the specific temperature of maximum degradation rate.

Workflow Sample 4-(4-Acetylpiperazin-1-yl) phenyl acetate Calib System Calibration (Indium / CaOx) Sample->Calib Prep Sample Prep (1-3 mg, Pinhole Pan) Calib->Prep DSC DSC Analysis (Heat-Cool-Heat) Prep->DSC TGA TGA Analysis (10 °C/min to 600 °C) Prep->TGA MP Determine Tm (Onset of Endotherm) DSC->MP Decomp Determine Td (5% Weight Loss) TGA->Decomp

Figure 1: Self-validating thermal analysis workflow for API impurities.

Mechanistic Insights into Thermal Degradation

When 4-(4-Acetylpiperazin-1-yl)phenyl acetate is pushed past its thermal stability threshold ( Td​ ), it does not decompose randomly. The degradation follows a predictable, thermodynamically driven pathway.

  • Primary Cleavage (Ester Bond): The phenyl acetate group is the most thermally labile moiety. At temperatures exceeding 300 °C, pyrolytic elimination occurs, releasing acetic acid or ketene gas. This correlates to the first major mass loss step in the TGA curve.

  • Secondary Cleavage (Amide Bond): As temperature increases, the N-acetyl group on the piperazine ring undergoes cleavage.

  • Carbonization: The remaining piperazine-phenyl core breaks down into carbonaceous residue at temperatures exceeding 500 °C.

Degradation Parent 4-(4-Acetylpiperazin-1-yl) phenyl acetate Heat Thermal Stress (> 300 °C) Parent->Heat Cleavage1 Ester Bond Cleavage (- Ketene / Acetic Acid) Heat->Cleavage1 Inter1 1-Acetyl-4-(4-hydroxyphenyl) piperazine Cleavage1->Inter1 Cleavage2 Amide Bond Cleavage (- Acetyl Group) Inter1->Cleavage2 Degradant 1-(4-Hydroxyphenyl)piperazine + Carbon Residue Cleavage2->Degradant

Figure 2: Sequential thermal degradation pathway of 4-(4-Acetylpiperazin-1-yl)phenyl acetate.

Conclusion

Understanding the thermal stability and melting point of 4-(4-Acetylpiperazin-1-yl)phenyl acetate is vital for mapping the impurity profile of APIs like Ketoconazole and Loratadine. Because its structure lacks strong hydrogen-bond donors, its melting point is inherently depressed compared to its phenolic precursors, and its thermal degradation is primarily governed by the lability of the acetate ester. By employing the self-validating DSC and TGA protocols outlined above, analytical scientists can ensure high-fidelity data collection that meets rigorous regulatory standards.

References

  • Loratadine Side Chain Impurity CAS#: 133345-21-8 - ChemicalBook. ChemicalBook.
  • CAS 133345-21-8 (Loratadine Side Chain Impurity) - BOC Sciences. BOC Sciences.
  • Ketoconazole Impurity 22 | CAS No: 1253852-50-4. Cleanchem.
  • MSDS - Ketoconazole Impurity 26. K.M. Pharma Solution.

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Elucidation of 4-(4-Acetylpiperazin-1-yl)phenyl acetate via ¹H and ¹³C NMR Spectroscopy

Executive Summary As a critical intermediate in the multi-step synthesis of the broad-spectrum imidazole antifungal agent ketoconazole, 4-(4-Acetylpiperazin-1-yl)phenyl acetate (CAS: 133345-21-8)[1] requires rigorous str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a critical intermediate in the multi-step synthesis of the broad-spectrum imidazole antifungal agent ketoconazole, 4-(4-Acetylpiperazin-1-yl)phenyl acetate (CAS: 133345-21-8)[1] requires rigorous structural validation during pharmaceutical development. This application note provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. By detailing the experimental protocols, spectral assignments, and the underlying quantum mechanical causality—such as restricted amide rotation and aromatic deshielding effects—this guide serves as a self-validating framework for analytical scientists and drug development professionals.

Experimental Protocol: Sample Preparation and Acquisition

To ensure a self-validating system, the NMR protocol must be highly reproducible. The choice of solvent and acquisition parameters directly dictates the signal-to-noise (S/N) ratio and the resolution of complex multiplets.

Step-by-Step Methodology
  • Solvent Selection: Use Chloroform-d (CDCl₃) enriched with 0.03% v/v Tetramethylsilane (TMS) as the internal standard. CDCl₃ is selected because the target molecule lacks exchangeable protons (such as -OH or -NH), thereby eliminating the risk of solvent-exchange signal degradation[2].

  • Sample Concentration:

    • ¹H NMR: Dissolve accurately weighed ~15–20 mg of the analyte in 600 µL of CDCl₃.

    • ¹³C NMR: Dissolve ~50–70 mg in 600 µL of CDCl₃ to compensate for the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C isotope.

  • Instrument Preparation: Transfer the homogeneous solution into a standard 5 mm precision NMR tube. Insert the tube into a 400 MHz or 500 MHz NMR spectrometer.

  • Locking and Shimming: Establish a deuterium lock on the CDCl₃ solvent peak (δ 7.26 ppm). Perform rigorous shimming (optimizing Z0, Z1, and Z2 gradients) until the TMS internal standard peak achieves a line width at half height of < 1.0 Hz.

  • Data Acquisition:

    • ¹H NMR: Utilize a standard 30° pulse sequence (zg30), 16–32 scans, and a 1-second relaxation delay (D1).

    • ¹³C NMR: Utilize a power-gated decoupling sequence (zgpg30) to remove ¹H-¹³C scalar coupling, 1024–2048 scans, and a 2-second relaxation delay to ensure complete relaxation of quaternary carbons.

NMR_Workflow Start Sample Preparation 4-(4-Acetylpiperazin-1-yl)phenyl acetate Solvent Dissolve in CDCl3 (Contains 0.03% v/v TMS) Start->Solvent Tube Transfer to 5 mm NMR Tube (Volume: 600 µL) Solvent->Tube Instrument Insert into 400 MHz NMR Spectrometer Tube->Instrument Tuning Lock & Shim (Z0, Z1, Z2 optimization) Instrument->Tuning Acquisition Pulse Sequence & Acquisition (zg30 for 1H, zgpg30 for 13C) Tuning->Acquisition Processing Fourier Transform & Phase/Baseline Correction Acquisition->Processing

Caption: Workflow for NMR sample preparation and spectral acquisition.

Spectral Data & Interpretation

The structural integrity of 4-(4-Acetylpiperazin-1-yl)phenyl acetate is verified by ensuring the proton integration sums exactly to 18 protons (C₁₄H₁₈N₂O₃).

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Assignment
2.14 Singlet (s)3H-N-C(=O)CH ₃ (Acetyl methyl)
2.28 Singlet (s)3H-O-C(=O)CH ₃ (Acetate methyl)
3.10 – 3.20 Multiplet (m)4H-Piperazine CH ₂ (Adjacent to N-Ar)
3.60 – 3.75 Multiplet (m)4H-Piperazine CH ₂ (Adjacent to N-Ac)
6.92 Doublet (d)2H8.8Ar-H (Ortho to piperazine)
7.02 Doublet (d)2H8.8Ar-H (Ortho to acetate)

*Note: The aromatic signals appear as doublets but mathematically constitute a higher-order AA'BB' spin system typical of para-disubstituted benzenes.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
21.1 Primary (CH₃)O-C(=O)C H₃ (Acetate methyl)
21.3 Primary (CH₃)N-C(=O)C H₃ (Acetyl methyl)
41.5, 46.2 Secondary (CH₂)Piperazine C H₂ (Adjacent to N-Ac) - Rotamers
49.5, 50.2 Secondary (CH₂)Piperazine C H₂ (Adjacent to N-Ar)
117.4 Tertiary (CH)Ar-C (Ortho to piperazine)
122.1 Tertiary (CH)Ar-C (Ortho to acetate)
144.5 Quaternary (C)Ar-C -OAc (Aromatic C-O bond)
148.8 Quaternary (C)Ar-C -N (Aromatic C-N bond)
169.1 Quaternary (C=O)N-C =O (Amide carbonyl)
169.8 Quaternary (C=O)O-C =O (Ester carbonyl)

Mechanistic Insights & Causality (E-E-A-T)

Do not merely read the shifts; understand the physical chemistry driving them. The assignments above are grounded in established .

A. Restricted Rotation in the Piperazine Ring (Rotamers)

A critical hallmark of this spectrum is the splitting of the ¹³C signals for the piperazine carbons adjacent to the N-acetyl group (δ 41.5 and 46.2 ppm). Why does this occur? The amide bond (N-C=O) possesses partial double-bond character due to the resonance delocalization of the nitrogen lone pair into the carbonyl oxygen. This restricts free rotation around the C-N bond at room temperature on the NMR timescale. As a result, the two CH₂ groups are locked in distinct magnetic environments (cis and trans relative to the carbonyl oxygen), yielding two distinct carbon resonances.

B. Electronic Deshielding in the AA'BB' Aromatic System

The para-disubstituted benzene ring features two competing substituents: an acetate group (-OAc) and a piperazine ring.

  • The piperazine nitrogen is strongly electron-donating via resonance, shielding the ortho protons and pushing them upfield to δ 6.92 ppm .

  • The acetate group is moderately electron-withdrawing via the ester resonance compared to a free phenol, leaving its ortho protons relatively deshielded at δ 7.02 ppm .

C. Distinguishing the Carbonyls via 2D HMBC

To create a self-validating assignment, 2D Heteronuclear Multiple Bond Correlation (HMBC) is employed. The acetate carbonyl (δ 169.8) will show a strong ³J correlation to the acetate methyl protons (δ 2.28) and the aromatic protons (δ 7.02). Conversely, the amide carbonyl (δ 169.1) correlates exclusively to the acetyl methyl (δ 2.14) and the piperazine protons (δ 3.60–3.75).

NMR_Logic HMBC HMBC Correlation (2J & 3J C-H Coupling) Acetate Acetate Carbonyl (δ 169.8) Correlates with Acetate CH3 (δ 2.28) HMBC->Acetate Acetyl Acetyl Carbonyl (δ 169.1) Correlates with Acetyl CH3 (δ 2.14) HMBC->Acetyl Aromatic Aromatic C-O (δ 144.5) Correlates with Ar-H (δ 7.02) HMBC->Aromatic Piperazine Piperazine C-N (δ 148.8) Correlates with Ar-H (δ 6.92) HMBC->Piperazine Aromatic->Acetate Distinguishes O-side Piperazine->Acetyl Distinguishes N-side

Caption: HMBC correlation logic for distinguishing the acetate and piperazine moieties.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting degradation of 4-(4-Acetylpiperazin-1-yl)phenyl acetate during storage

Initiating the Analysis I've initiated the analysis, and am focusing on the request. My primary task is to understand the topic: troubleshooting the degradation of 4-(4-Acetylpiperazin-1-yl)phenyl acetate during storage.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've initiated the analysis, and am focusing on the request. My primary task is to understand the topic: troubleshooting the degradation of 4-(4-Acetylpiperazin-1-yl)phenyl acetate during storage. The desired content type is a technical support resource, specifically a Q&A format, focusing on troubleshooting guides and FAQs related to the specific issue.

Defining the Target Audience

I'm now zeroing in on the intended audience: researchers and professionals in drug development. I need to cater to their expertise. Autonomy in content structuring is paramount; I want a flexible guide format. Scientific rigor is a must, demanding a Senior Application Scientist perspective, along with self-validating protocols and in-text citations linking to authoritative sources and a reference list.

Dissecting Compound Degradation

I'm delving into the specific degradation pathways for the compound. I've pinpointed ester hydrolysis as the primary concern, yielding 1-acetyl-4-(4-hydroxyphenyl)piperazine and acetic acid, with possible amide hydrolysis and oxidation. Storage conditions, particularly moisture, temperature, and light exposure, are key factors.

Analyzing Compound Degradation

I'm currently focused on the degradation of 4-(4-Acetylpiperazin-1-yl)phenyl acetate. It appears to be an acetate ester of a known intermediate, 1-acetyl-4-(4-hydroxyphenyl)piperazine, related to ketoconazole and itraconazole synthesis. I'm investigating how this compound behaves during storage, specifically degradation pathways and stability profiles.

Prioritizing Degradation Mechanisms

I've homed in on ester hydrolysis as the primary culprit for degradation. The Technical Support Center will address this. An FAQ section will immediately cover the primary degradation pathway, and factors that accelerate it, as well as methods to detect the breakdown product. I'll include a troubleshooting guide that includes specific solutions to solid-state storage and solution stability.

Analyzing the Degradation

I've got the necessary sources. My focus is on the compound 4-(4-Acetylpiperazin-1-yl)phenyl acetate (CAS: 133345-21-8) and its degradation pathway. Specifically, I am thinking through the ester hydrolysis, and the resultant creation of 1-acetyl-4-(4-hydroxyphenyl).

Developing the Support Center

I'm now formulating the structure of the response. I will be creating a technical support center document. My goal is to structure the information for the user so it's as helpful as possible. I've broken the information into three sections: a mechanistic overview, a troubleshooting guide, and a data presentation segment. The mechanistic overview will explain why the ester is susceptible to hydrolysis, and I will be able to answer any questions in the troubleshooting guide.

Refining the Visualization

I'm now iterating on the Graphviz DOT diagram. The goal is to visually represent the degradation pathway and troubleshooting logic. I've defined nodes for storage, moisture exposure, hydrolysis, products, and detection, using color-coded fill for quick understanding. I will represent the relationships with arrows.

Evaluating the Contrast

I'm now focusing on color contrast for the Graphviz DOT diagram. I'm verifying that the text colors have enough contrast against node backgrounds, adhering to the critical node text contrast rule. I've also assessed the contrast of arrow/symbol colors against their backgrounds, aiming to enhance readability and visual appeal. I've re-evaluated the color palette, and am now selecting color schemes that are more accessible.

Drafting the Content

I'm now writing the technical support center document, focusing on clarity. I've completed the title, and am structuring the initial section. I'm focusing on providing a clear mechanistic overview and troubleshooting guide for compound 4-(4-Acetylpiperazin-1-yl)phenyl acetate degradation. The data presentation segment will follow, with a clear depiction of the degradation. I aim for an easily searchable and comprehensible resource for users.

Composing the Introduction

I've just written the introduction to the technical support center. I've highlighted the relevance of the compound and its susceptibility to degradation, and also explained how the guide will address these issues. I'm taking the role of a senior application scientist, and now starting the mechanistic overview, specifically detailing the ester hydrolysis process and its mechanism.

Addressing the Analysis

I'm now detailing the conditions that accelerate the degradation, specifically focusing on the parent phenol and acetic acid byproducts. The reaction speed increases with acidic or basic environments, along with elevated temperatures. I'm focusing on FAQs for the troubleshooting section, and have the first two questions completed, focusing on odor and new peak development.

Defining the Response

I've been thinking about the proper response, specifically relating to retention time shifts in HPLC. The primary degradation product, 4-hydroxyphenylpiperazine, elutes earlier than the parent compound on C18 columns. I have determined a co-injection with a reference standard, and an anhydrous diluent are required. For the shelf-life issue, I will be referencing ICH Q1A(R2) guidelines and establishing stability studies. I will include a data presentation table depicting the accelerated degradation profile.

Presenting the Data

I've just added a table, depicting accelerated degradation data under varied temperature and humidity conditions, as well as acetic acid ppm. I've also incorporated a forced degradation study, detailing protocols for acidic and basic hydrolysis. The experiment involves preparing the standard in anhydrous acetonitrile and subjecting it to acidic and basic hydrolysis conditions.

Implementing the Strategy

I'm now detailing the analytical and storage protocols within the technical document. I've documented a forced degradation study procedure using 0.1 N HCl and an HPLC-UV setup, and also ensured the mass balance is included for validation. I am also working on a moisture-free storage and handling workflow, including steps from aliquoting in a glove box to storing in amber glass vials with desiccant.

Integrating the Diagram

I've integrated the Graphviz DOT code block into the technical document, ensuring the visual representation of the degradation pathway is readily available. The diagram includes nodes for key steps, such as storage and hydrolysis, and the relationships are depicted using arrows. The color coding enhances ease of comprehension. I've been carefully reviewing the visual information, and now ready to finalize the workflow for the degradation pathway.

Finalizing the Document

I'm now implementing self-validating protocols with the mass balance check. I am also ensuring the inclusion of in-text citations and a comprehensive reference list, including a table for data presentation. The experimental protocols have been clearly articulated. I've re-checked the Graphviz DOT diagram for strict color palette adherence and improved contrast, ensuring its width is within the specified limit. The caption is in progress, and should be no longer than 100 characters. I've verified the readability.

Reviewing the Flow

I'm now integrating the Graphviz DOT diagram and the relevant caption into the final document, ensuring consistency with the visual representation of the degradation pathway. I've re-examined the diagram's layout and ensured all elements are clearly labeled and interconnected. The diagram's caption provides a concise summary of the visual information. The color scheme is now complete, and the text has sufficient contrast.

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 4-(4-Acetylpiperazin-1-yl)phenyl acetate

This guide provides a comprehensive framework for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for 4-(4-Acetylpiperazin-1-yl)phenyl acetate. We will delve into the physicochemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for 4-(4-Acetylpiperazin-1-yl)phenyl acetate. We will delve into the physicochemical properties of the molecule, troubleshoot common chromatographic challenges, and present a systematic approach to mobile phase optimization. This document is intended for researchers, analytical scientists, and drug development professionals seeking to achieve accurate and reproducible results.

Understanding the Analyte: Physicochemical Properties

4-(4-Acetylpiperazin-1-yl)phenyl acetate is a molecule presenting unique challenges in reversed-phase HPLC. Its structure contains a basic piperazine moiety, which is prone to undesirable interactions with stationary phases, and two ester/amide functionalities that contribute to its overall polarity.[1] A successful HPLC method must effectively manage these characteristics to produce symmetrical and well-retained peaks.

PropertyValue / ObservationChromatographic Implication
Molecular Formula C₁₄H₁₈N₂O₃-
Molecular Weight ~262.3 g/mol Influences diffusion and mass transfer characteristics.[2]
Key Functional Groups Piperazine (tertiary amines), Acetyl (amide), Phenyl Acetate (ester)The basic piperazine nitrogen is the primary cause of peak tailing due to interaction with acidic silanol groups on silica-based columns.[3][4]
Expected Polarity Moderately polarMay exhibit poor retention on traditional C18 columns with high organic mobile phase concentrations.[5][6]
UV Absorbance Contains a phenyl ringExpected to have a strong UV chromophore, making UV detection suitable (e.g., at 254 nm).[2]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of 4-(4-Acetylpiperazin-1-yl)phenyl acetate in a direct question-and-answer format.

Q1: My peak for 4-(4-Acetylpiperazin-1-yl)phenyl acetate is showing significant tailing. What is the cause and how can I fix it?

A1: Peak tailing is the most common problem for basic compounds like this one and is typically caused by chemical interactions within the column.

  • Causality Explained: Standard silica-based reversed-phase columns have residual acidic silanol groups (Si-OH) on their surface. At typical mobile phase pH ranges (3-7), some of these silanols are deprotonated and carry a negative charge (Si-O⁻). The basic piperazine nitrogen in your analyte becomes protonated (positively charged) and engages in a strong secondary ionic interaction with these negative sites. This strong, non-ideal interaction leads to a delayed elution for a fraction of the analyte molecules, resulting in a tailing peak.[3][4]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment (Primary Solution): The most effective way to eliminate this interaction is to control the ionization of either the analyte or the silanol groups.

    • Low pH Approach: Add an acidifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to achieve a pH of around 2.5-3.0. A 10-20 mM phosphate buffer at pH 2.5 is also an excellent choice.[7] At this low pH, the surface silanols are fully protonated (neutral), which prevents the strong ionic interaction with the positively charged analyte, dramatically improving peak shape.[7][8]

    • High pH Approach: Alternatively, using a high pH mobile phase (e.g., pH 9-10) with a suitable buffer (like ammonium bicarbonate) will deprotonate the analyte, rendering it neutral. This also prevents the ionic interaction. Crucially, this approach requires a pH-stable column (e.g., hybrid-silica or specially bonded phases) to avoid rapid degradation of the stationary phase.[4]

  • Use of a Competing Base (Silanol Suppressor):

    • Adding a small concentration of a competing base, such as triethylamine (TEA) at around 5-10 mM, to the mobile phase can also improve peak shape.[7][8] The positively charged TEA ions will preferentially interact with the negatively charged silanol sites, effectively "masking" them from your analyte.[7] However, this approach can shorten column lifetime and may suppress ionization if using mass spectrometry (MS) detection.[8]

  • Column Selection:

    • Use a modern, high-purity, base-deactivated column. These columns have minimal accessible silanol groups due to better manufacturing processes and extensive "end-capping," where residual silanols are chemically blocked.[3] This is often the simplest and most effective long-term solution.

Q2: My peak is eluting very early, close to the solvent front (void volume). How can I increase its retention?

A2: Poor retention of this moderately polar analyte is common on highly non-polar stationary phases like C18, especially with high organic solvent concentrations.

  • Causality Explained: Reversed-phase chromatography separates compounds based on their hydrophobicity. Polar compounds have a weak affinity for the non-polar stationary phase and a strong affinity for the polar mobile phase, causing them to travel through the column quickly.[9]

Troubleshooting Steps:

  • Decrease Mobile Phase Strength: The most straightforward solution is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This makes the mobile phase more polar, forcing the analyte to interact more with the non-polar stationary phase, thus increasing retention time.[9]

  • Use a 100% Aqueous Compatible Column: Standard C18 columns can suffer from "dewetting" or "phase collapse" when used with highly aqueous mobile phases (>95% water).[10] This phenomenon expels the aqueous mobile phase from the pores of the stationary phase, leading to a dramatic loss of retention. If you need to work with very low organic content, use a column specifically designed for 100% aqueous compatibility, such as those with embedded polar groups or a lower C18 ligand density (e.g., T3 columns).[10]

  • Consider Alternative Column Chemistries:

    • Phenyl-Hexyl Column: A phenyl-based stationary phase can offer alternative selectivity through pi-pi interactions with the phenyl ring of your analyte, potentially improving retention and resolution from impurities.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC is an excellent alternative. It uses a polar stationary phase and a high-organic, low-aqueous mobile phase. It is particularly well-suited for enhancing the retention of polar analytes.[5][10]

Q3: My retention times are drifting between injections. What could be the cause?

A3: Retention time instability is usually due to an unequilibrated system or changes in mobile phase composition.

  • Causality Explained: Consistent retention requires that the chemical environment within the column remains constant from one injection to the next. Any fluctuation in mobile phase pH, composition, or temperature can alter the analyte-stationary phase equilibrium.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before the first injection. When changing mobile phases or after a steep gradient, allow at least 10-15 column volumes of the starting mobile phase to pass through the system.

  • Use a Buffered Mobile Phase: The retention of ionizable compounds like 4-(4-Acetylpiperazin-1-yl)phenyl acetate is highly sensitive to pH. Small shifts in the pH of an unbuffered mobile phase (e.g., due to dissolved CO₂) can alter the analyte's ionization state and cause retention time to drift. Always use a buffer at a concentration of 10-25 mM to maintain a stable pH.[9]

  • Check for Leaks and Degas the Mobile Phase: Ensure all fittings are secure to prevent leaks, which can alter the flow rate and pressure.[3] Always degas your mobile phase before use to prevent air bubbles from forming in the pump, which can cause flow rate inconsistencies.

  • Use a Column Thermostat: Column temperature affects mobile phase viscosity and the kinetics of analyte partitioning. Using a column thermostat ensures a stable and reproducible temperature, leading to more consistent retention times.

Systematic Protocol for Mobile Phase Optimization

This workflow provides a logical sequence of steps to develop a robust HPLC method from scratch.

Experimental Protocol: Step-by-Step Optimization
  • Step 1: Initial Column and Mobile Phase Selection

    • Column: Start with a modern, base-deactivated C18 column (e.g., 100 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

    • Injection Volume: 5 µL.

  • Step 2: Evaluate and Optimize Peak Shape

    • Run the scouting gradient. Assess the peak shape of the analyte. If significant tailing is observed (Tailing Factor > 1.5), implement one of the following:

      • Option A (Recommended): Replace Mobile Phase A with a 20 mM potassium phosphate buffer, with the pH adjusted to 2.5 using phosphoric acid.[7]

      • Option B: Keep the 0.1% formic acid but try a different organic modifier. Replace acetonitrile with methanol and re-run the scouting gradient. Methanol can sometimes offer different selectivity and improved peak shape.

  • Step 3: Optimize Retention and Resolution

    • Once an acceptable peak shape is achieved, adjust the gradient to optimize the separation.

    • If the peak elutes too early, decrease the starting %B or make the initial part of the gradient shallower.

    • If the peak elutes too late, increase the starting %B or make the gradient steeper.

    • Aim for a retention factor (k') between 2 and 10 for the main peak.

    • Once a suitable retention time is achieved, you can convert the method to an isocratic one for simplicity if all components are well-resolved.

Optimization Workflow Diagram

The following diagram illustrates the logical flow for method development.

HPLC_Optimization_Workflow cluster_start Step 1: Initial Setup cluster_eval1 Step 2: Peak Shape Evaluation cluster_fix_tailing Peak Shape Correction cluster_eval2 Step 3: Retention & Resolution cluster_optimize_retention Optimize Gradient/Isocratic Conditions cluster_end Final Method Start Select Base-Deactivated C18 Column Scouting Gradient (e.g., 5-95% ACN w/ 0.1% FA) Eval1 Inject Standard Is Peak Tailing Factor > 1.5? Start->Eval1 FixTailing Modify Mobile Phase: 1. Use Low pH Buffer (pH 2.5) 2. Add Competing Base (TEA) 3. Try Methanol as Organic Modifier Eval1->FixTailing Yes Eval2 Is Retention Factor (k') and Resolution Acceptable? Eval1->Eval2 No FixTailing->Eval1 Re-evaluate Optimize Adjust Gradient Slope Modify Starting/Ending %B Convert to Isocratic if Possible Eval2->Optimize No End Final, Optimized Method Eval2->End Yes Optimize->Eval2 Re-evaluate

Caption: A systematic workflow for HPLC mobile phase optimization.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). Chromatography Online.
  • HPLC Peak Tailing. (2022). Axion Labs.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • How can I prevent peak tailing in HPLC? (2013). ResearchGate.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
  • HPLC-UV Method Development for Highly Polar Impurities. (2025). Resolian.
  • Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • 1-(4-Methoxyphenyl)piperazine hydrochloride HPLC analysis method. (2025). Benchchem.
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023). LCGC International.
  • 4-(4-Acetylpiperazin-1-yl)phenyl acetate | 133345-21-8. Benchchem.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore.

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-(4-Acetylpiperazin-1-yl)phenyl Acetate in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. To successfully formulate and assay 4-(4-Acetylpiperazin-1-yl)phenyl acetate, you must understand the thermodynamic and kinetic vulnerabilities of its molecular structure. This guide provides the mechanistic causality behind its degradation, self-validating experimental protocols, and field-proven strategies to ensure structural integrity in solution.

Mechanistic Causality of Degradation

4-(4-Acetylpiperazin-1-yl)phenyl acetate contains two distinct functional groups: a highly stable acetylated piperazine amide and a highly labile phenyl acetate ester .

Unlike aliphatic esters, phenyl esters are exceptionally prone to hydrolysis because the resulting phenoxide anion is resonance-stabilized, making it an excellent leaving group. In aqueous media, this ester exhibits a characteristic V-shaped pH-rate degradation profile, meaning it is highly susceptible to both 1[1].

In alkaline environments, nucleophilic attack by hydroxyl ions at the electron-deficient carbonyl carbon rapidly produces a tetrahedral intermediate, leading to the 2[2]. Furthermore, the tertiary amine on the piperazine ring (pKa ~4.5) influences stability; its protonation at lower pH values increases the electron-withdrawing effect on the phenyl ring, rendering the ester carbonyl even more electrophilic.

Mechanism Parent 4-(4-Acetylpiperazin-1-yl) phenyl acetate Acid Specific Acid Catalysis (pH < 3.0) Parent->Acid H+ Attack Base Specific Base Catalysis (pH > 6.0) Parent->Base OH- Attack Buffer Buffer Catalysis (Phosphate, Tris) Parent->Buffer Nucleophilic Attack Stable Optimal Formulation (pH 4.0-5.0, Acetate) Parent->Stable pH & Solvent Control Degradant Degradation Products: Phenol + Acetic Acid Acid->Degradant Base->Degradant Buffer->Degradant

Logical pathways of ester hydrolysis and stabilization strategies.

Troubleshooting Guide: Diagnostics & Corrective Actions

Issue 1: Rapid degradation in physiological buffers (e.g., PBS, pH 7.4)
  • Causality: At pH 7.4, specific base catalysis dominates. Additionally, phosphate acts as a general base catalyst, actively participating in the transition state to accelerate hydrolysis.

  • Corrective Action: Shift the formulation to the pH of maximum stability (typically pH 4.0–5.0 for phenyl acetates) using non-nucleophilic buffers like acetate or citrate.

Issue 2: Complete loss of compound in Tris buffer
  • Causality: Tris(hydroxymethyl)aminomethane is not just a buffer; it contains a primary amine. Primary and secondary amines act as strong nucleophiles that actively 3[3].

  • Corrective Action: Never use amine-based buffers (Tris, Glycine) with phenyl esters. If a near-neutral pH is strictly required for your assay, use zwitterionic buffers with sterically hindered tertiary amines (e.g., HEPES, MES).

Issue 3: Instability despite optimal pH control
  • Causality: High water activity drives the thermodynamic equilibrium toward hydrolysis.

  • Corrective Action: Introduce co-solvents (e.g., 10–20% Propylene Glycol or PEG400) to lower the dielectric constant of the solution. A lower dielectric constant thermodynamically disfavors the charge-separated transition state required for ester cleavage.

Quantitative Data: pH and Buffer Effects

The following table summarizes the expected half-life ( t1/2​ ) of the compound under various standard laboratory conditions.

pHBuffer System (50 mM)Co-SolventEstimated t1/2​ at 25°CPredominant Degradation Mechanism
2.0HCl / KClNone< 2 hoursSpecific Acid Catalysis
4.5AcetateNone> 48 hoursMinimum Hydrolysis (Water attack)
4.5Acetate20% Propylene Glycol> 120 hoursDielectric Constant Reduction
7.4PhosphateNone< 30 minutesSpecific Base & General Base Catalysis
7.4Tris-HClNone< 15 minutesNucleophilic Aminolysis by Tris

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, you must validate the stability of the compound in your specific assay matrix. The following protocol utilizes a mass-balance approach to confirm that ester hydrolysis—and not an alternative pathway like oxidation—is the sole cause of degradation.

Protocol 1: Establishing the pH-Rate Profile (Self-Validating Assay)

Goal: Identify the exact pH of maximum stability ( pHmax​ ) for your specific formulation.

  • Stock Preparation: Dissolve the API in anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature hydrolysis during freeze-thaw cycles and storage.

  • Buffer Preparation: Prepare 50 mM solutions of Citrate (pH 3.0), Acetate (pH 4.0, 5.0), MES (pH 6.0), and HEPES (pH 7.0).

  • Reaction Initiation: Spike the DMSO stock into each buffer to achieve a final API concentration of 100 µM (1% DMSO v/v). Incubate at 25°C.

  • Time-Course Sampling: Extract 100 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Self-Validating Quench: Immediately mix each aliquot with 100 µL of cold acetonitrile containing 0.2% Trifluoroacetic acid (TFA). Causality: The cold temperature halts kinetic motion, the organic solvent lowers the dielectric constant, and the TFA drops the pH to ~2.0, temporarily freezing the degradation profile for accurate HPLC analysis.

  • HPLC-UV Analysis: Monitor both the disappearance of the parent ester and the appearance of the degradant, 4-(4-acetylpiperazin-1-yl)phenol.

    • Validation Check: The molar sum of the parent and phenol must remain constant across all time points (Mass Balance). If the sum decreases, an alternative degradation pathway is occurring.

Protocol S1 1. Prepare Stock (Anhydrous DMSO) S2 2. Buffer Screen (pH 3-6, Non-nucleophilic) S1->S2 S3 3. HPLC-UV Assay (Track Parent & Phenol) S2->S3 S4 4. Mass Balance (Self-Validation) S3->S4

Step-by-step workflow for determining formulation stability and assay validation.

Frequently Asked Questions (FAQs)

Q: Can I store aqueous solutions of 4-(4-Acetylpiperazin-1-yl)phenyl acetate at 4°C to prevent hydrolysis? A: Refrigeration slows the kinetic rate of hydrolysis but does not stop it. A solution at pH 7.4 will still degrade significantly overnight at 4°C. For long-term storage, the compound must be kept as a lyophilized powder or in anhydrous organic solvents (e.g., DMSO) at -20°C.

Q: I need to run an in vitro cell assay at pH 7.4. How do I prevent degradation during the 48-hour incubation? A: You cannot completely prevent it in purely aqueous physiological media. You must either:

  • Refresh the media with newly spiked compound every 4–6 hours.

  • Formulate the compound with cyclodextrins (e.g., HP- β -CD), which can sterically shield the ester linkage from water molecules while remaining biocompatible.

Q: How does the acetylpiperazine group affect the ester's stability? A: While the acetyl amide itself is highly stable, the tertiary amine on the piperazine ring is ionizable. When this nitrogen is protonated (at lower pH), it exerts a strong inductive electron-withdrawing effect across the phenyl ring. This makes the ester carbonyl carbon more electrophilic, slightly accelerating water attack compared to an unsubstituted phenyl acetate. This delicate balance makes finding the exact pHmax​ critical.

References

  • Title: Hydrolysis pH rate profile of phenyl acetate. From Burns and Baughman...
  • Title: Chemical stability in dosage forms Source: Clinical Gate URL
  • Title: Drug stability Source: Basicmedical Key URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of LC-MS Analytical Methods for 4-(4-Acetylpiperazin-1-yl)phenyl acetate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analytical testing. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analytical testing. The reliability of this data is paramount, and at its core lies the validation of the analytical methods used. This guide provides an in-depth, experience-driven comparison of approaches to validating a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 4-(4-Acetylpiperazin-1-yl)phenyl acetate, a representative small molecule with a piperazine moiety.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind experimental design, the interpretation of data, and the establishment of a self-validating analytical system, all in alignment with global regulatory expectations set forth by the FDA, EMA, and ICH.[1][2][3][4]

The Imperative of a Robust Validation Strategy

A validated bioanalytical method provides documented evidence that the procedure is reliable and reproducible for its intended use.[1][5] For a compound like 4-(4-Acetylpiperazin-1-yl)phenyl acetate, this is crucial for accurate pharmacokinetic, toxicokinetic, and bioequivalence studies.[6] A failure in method validation can lead to misleading data, jeopardizing clinical trial outcomes and regulatory submissions.[1]

This guide will explore two common LC-MS/MS approaches for the analysis of 4-(4-Acetylpiperazin-1-yl)phenyl acetate in a biological matrix (e.g., human plasma):

  • Method A: A high-throughput approach using protein precipitation for sample cleanup.

  • Method B: A more selective method employing liquid-liquid extraction.

The following sections will detail the validation of these hypothetical methods, providing a framework for researchers to develop and validate their own robust LC-MS assays.

Foundational Elements of LC-MS Method Validation

A full validation of a bioanalytical method is essential when it is first developed and implemented.[6][7] The core parameters to be assessed are outlined by regulatory bodies and include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), robustness, and stability.[8][9][10]

Experimental Design and Protocols

The following protocols for Method A and Method B are illustrative and should be optimized based on the specific laboratory instrumentation and conditions.

Method A: High-Throughput Protein Precipitation
  • Sample Preparation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and internal standard.

Method B: Selective Liquid-Liquid Extraction
  • Sample Preparation: To 100 µL of plasma sample, add 50 µL of 1M sodium hydroxide and 500 µL of methyl tert-butyl ether (MTBE) containing the internal standard. Vortex for 5 minutes and centrifuge at 5,000 x g for 5 minutes. Freeze the aqueous layer and transfer the organic layer to a new tube. Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions: Similar to Method A, but may be adjusted to accommodate the cleaner sample from LLE.

In-Depth Analysis of Validation Parameters

Specificity and Selectivity

Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components, while selectivity distinguishes the analyte from other structurally similar compounds.[11][12][13]

  • Experimental Approach:

    • Analyze blank matrix samples from at least six different sources to assess for interferences at the retention time of the analyte and internal standard.

    • Spike the matrix with plausible interfering substances, such as known metabolites or co-administered drugs, to demonstrate a lack of interference.[11]

  • Comparative Insights:

    • Method A (Protein Precipitation): This method is faster but more prone to matrix effects, where co-eluting endogenous components can suppress or enhance the analyte signal.[14] Careful evaluation of multiple matrix lots is critical.

    • Method B (Liquid-Liquid Extraction): LLE provides a cleaner extract, generally leading to better specificity and reduced matrix effects. However, it is more labor-intensive and requires careful optimization of the extraction solvent and pH.

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[10] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Experimental Approach:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero concentrations is recommended.[6]

    • Analyze the calibration standards in at least three separate runs.

    • Plot the peak area ratio (analyte/internal standard) against the nominal concentration and determine the best-fit regression model and correlation coefficient (r²).

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[8]

Parameter Method A (Protein Precipitation) Method B (Liquid-Liquid Extraction)
Linearity (r²) > 0.995> 0.998
Range 1 - 1000 ng/mL0.5 - 1000 ng/mL
Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among multiple measurements of the same sample.[10][15]

  • Experimental Approach:

    • Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, mid, and high.[8]

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

    • Calculate the accuracy (% bias) and precision (coefficient of variation, %CV).

  • Acceptance Criteria (FDA/EMA):

    • The mean accuracy should be within ±15% of the nominal values (±20% for LLOQ).[16]

    • The precision (%CV) should not exceed 15% (20% for LLOQ).[16]

QC Level Method A (Protein Precipitation) Method B (Liquid-Liquid Extraction)
Accuracy (%) / Precision (%CV) Accuracy (%) / Precision (%CV)
LLOQ 95.5 / 8.2102.1 / 6.5
Low QC 101.2 / 5.698.7 / 4.1
Mid QC 97.8 / 4.9100.5 / 3.5
High QC 103.4 / 6.199.2 / 3.9
  • Comparative Insights: Both methods can achieve acceptable accuracy and precision. However, the cleaner baseline and reduced matrix effects with Method B often result in lower %CV values, indicating higher precision.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.[9][17][18][19]

  • Experimental Approach:

    • LOD is often estimated as the concentration at which the signal-to-noise ratio (S/N) is at least 3.[17]

    • LLOQ is established by analyzing a series of low-concentration samples and identifying the lowest concentration that meets the accuracy and precision criteria (within ±20% and ≤20% CV, respectively).[1][16]

  • Comparative Insights: Method B, with its more efficient sample cleanup, is likely to achieve a lower LLOQ due to reduced background noise and matrix interference.

Parameter Method A (Protein Precipitation) Method B (Liquid-Liquid Extraction)
LOD 0.3 ng/mL0.15 ng/mL
LLOQ 1.0 ng/mL0.5 ng/mL
Robustness

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters.[20] This provides an indication of its reliability during normal usage.

  • Experimental Approach:

    • Vary critical parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% organic content).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±10%).

    • Analyze QC samples under these modified conditions and evaluate the impact on the results.

  • Comparative Insights: A well-developed method, whether using protein precipitation or LLE, should be robust. However, methods with minimal sample cleanup (Method A) may be more susceptible to variations in chromatographic conditions.

Stability

Analyte stability in the biological matrix must be evaluated under various storage and handling conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.[8]

  • Experimental Approach:

    • Freeze-Thaw Stability: Analyze QC samples after multiple freeze-thaw cycles.

    • Short-Term Stability: Keep QC samples at room temperature for a duration that mimics the sample handling process.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80 °C) for an extended period.

    • Stock Solution Stability: Evaluate the stability of the analyte in the stock solution at room temperature and under refrigeration.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Validation Workflow

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation cluster_app Sample Analysis Dev Method Optimization (LC & MS Parameters) Specificity Specificity & Selectivity Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LLOQ LOD & LLOQ Accuracy->LLOQ Robustness Robustness LLOQ->Robustness Stability Stability Robustness->Stability Analysis Routine Sample Analysis Stability->Analysis Method Validated

Caption: A streamlined workflow for LC-MS method validation.

Logical Relationships in Validation Parameters

ValidationLogic cluster_core Core Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy LLOQ LLOQ Accuracy->LLOQ Defines Robustness Robustness Accuracy->Robustness Assessed During Stability Stability Accuracy->Stability Assessed During Precision Precision Precision->LLOQ Defines Precision->Robustness Assessed During Precision->Stability Assessed During LOD LOD Specificity Specificity Specificity->Accuracy Impacts Specificity->LLOQ Influences Linearity Linearity Linearity->Accuracy Prerequisite for

Caption: Interdependencies of key validation parameters.

Conclusion and Recommendations

Both protein precipitation and liquid-liquid extraction can be validated to provide accurate and reliable data for the quantification of 4-(4-Acetylpiperazin-1-yl)phenyl acetate in biological matrices.

  • Method A (Protein Precipitation) is well-suited for high-throughput environments where speed is critical. However, it necessitates a thorough evaluation of matrix effects and may have a higher LLOQ.

  • Method B (Liquid-Liquid Extraction) offers superior selectivity and sensitivity, making it the preferred choice for methods requiring the lowest possible detection limits or for complex matrices prone to significant interference.

The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and the nature of the biological matrix. Regardless of the chosen approach, a comprehensive validation as outlined in this guide is essential to ensure the generation of high-quality, reliable data that can withstand regulatory scrutiny.

References

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development - PMDA. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bioanalytical method validation: An updated review - PMC. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]

  • Guideline on bioanalytical method validation - European Union. [Link]

  • Guideline on Bioanalytical Method (Ligand Binding Assay) Validation in Pharmaceutical Development - PMDA. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC. [Link]

  • A Review on: Bioanalytical Method Development and Validation. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. [Link]

  • Quality Guidelines - ICH. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. [Link]

  • A Robustness Study for the Agilent 6470 LC-MS/MS Mass Spectrometer - HPST. [Link]

  • LOD and LOQ of LC-MS/MS analysis. | Download Table - ResearchGate. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]

  • What is the difference between specificity and selectivity? [Link]

  • bioanalytical method validation – m10 - ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. [Link]

  • Application of LCMS in small-molecule drug development. [Link]

  • The Limit of Detection | LCGC International. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. [Link]

    • LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • ICH-Q2 分析法バリデーション | 独立行政法人 医薬品医療機器総合機構 - PMDA. [Link]

  • Testing the robustness of the LC-MS assay. To test the stability and... - ResearchGate. [Link]

  • A Step-by-Step Guide to Developing a Robust Assay in Bioanalysis Using LC-MS/MS. [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium | Analytical Chemistry - ACS Publications. [Link]

  • 10.1 Robustness and ruggedness relation to LC-MS method development - Sisu@UT. [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation - PMC - NIH. [Link]

  • Comparison of Piperazine Designer Drug Abuse Detection Methods Using LC-DAD and LC-MS - Hilaris Publisher. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • What Does Specificity Mean in Chromatography? [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - MDPI. [Link]

  • Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. [Link]

  • Defining Lower Limits of Quantitation - A Discussion of S/N, Reproducibility and Detector Technology - SCIEX. [Link]

  • (PDF) Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - ResearchGate. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-Acetylpiperazin-1-yl)phenyl acetate

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as a system of mechanistic causality. When handling 4-(4-Acetylpiperazin-1-yl)phenyl acetate (CAS: 133345...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as a system of mechanistic causality. When handling 4-(4-Acetylpiperazin-1-yl)phenyl acetate (CAS: 133345-21-8), a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) like ketoconazole, understanding why a safety protocol exists is just as important as the protocol itself.

Below is the comprehensive, self-validating operational guide for safely handling, transferring, and disposing of this compound.

Mechanistic Hazard Assessment

4-(4-Acetylpiperazin-1-yl)phenyl acetate enables the formation of essential N-aryl and N-acetyl bonds during scale-up synthesis (1)[1]. However, its structural components present specific occupational hazards:

  • Piperazine Core : Piperazine and its derivatives are documented skin and respiratory sensitizers (2)[2]. Mechanistically, the nitrogen atoms in the piperazine ring can act as haptens, covalently binding to endogenous proteins and triggering an immune-mediated hypersensitivity response (e.g., allergic contact dermatitis) upon repeated exposure.

  • Acetate Ester : Under highly acidic or basic conditions, the ester can hydrolyze, releasing mild corrosive byproducts. It is incompatible with strong oxidizing agents and strong acids (3)[3].

  • Physical State : As a fine solid powder, aerosolization during transfer creates a significant inhalation risk, mandating strict engineering controls (4)[4].

Quantitative Safety Parameters & PPE Matrix

To ensure a self-validating safety system, operational parameters and Personal Protective Equipment (PPE) selection must directly address the chemical's physicochemical properties.

Table 1: Quantitative Operational Parameters

Parameter Specification / Limit Mechanistic Causality & Purpose
Glove Thickness ≥ 0.11 mm (Nitrile) Prevents permeation of organic intermediates; piperazine easily penetrates latex.
Hood Face Velocity 80 – 120 fpm Ensures containment of aerosolized powders during transfer without causing turbulence.
Storage Temp 2 – 8 °C (Refrigerator) Prevents thermal degradation and ester hydrolysis over time (5)[5].

| SAA Storage Limit | ≤ 3 days (once full) | RCRA compliance to prevent hazardous accumulation in the laboratory (6)[6]. |

Table 2: PPE Matrix

Equipment Type Specification Mechanistic Causality
Eye Protection ANSI Z87.1 compliant safety goggles Completely seals the eye area, protecting against airborne dust particulates and potential splashes during solvation.
Hand Protection Nitrile gloves Nitrile provides an excellent barrier against organic intermediates, preventing dermal sensitization.
Body Protection Flame-resistant lab coat Prevents particulate accumulation on street clothes.

| Respiratory | N95 or P100 particulate respirator | Required only if handling outside a fume hood to mitigate inhalation of fine powders. |

Operational Plan: Step-by-Step Handling Protocol

Field-Proven Insight: Fine pharmaceutical intermediates often carry a static charge. When transferring the powder, static repulsion can cause the material to "jump" off the spatula, leading to contamination and yield loss. Always use anti-static tools.

Step 1: Pre-Operation Setup

  • Action : Clear the chemical fume hood of incompatible materials (strong oxidizing agents, strong acids)[3]. Line the work surface with a disposable, absorbent, plastic-backed bench pad.

  • Validation : Check the magnehelic gauge or digital monitor on the fume hood to confirm a face velocity of 80–120 fpm before opening the chemical container.

Step 2: Weighing and Dispensing

  • Action : Use an anti-static weighing boat. Tare the analytical balance inside the fume hood. Transfer the powder using a clean, grounded stainless-steel spatula.

  • Validation : Observe the powder behavior; if it clings aggressively to the spatula, static is present. Use a static eliminator (ionizing blower) before proceeding. Ensure the balance reads exactly 0.000g after taring.

Step 3: Solvation and Transfer

  • Action : Dissolve the intermediate in an appropriate compatible solvent (e.g., DMSO, ethanol, or chloroform) (7)[7] before transferring it to the main reaction vessel. Add the solvent slowly while stirring to prevent localized heat generation.

  • Validation : Visually confirm complete dissolution (a clear solution with no particulates) before transferring to the primary reactor, ensuring no unreacted solid remains to cause side reactions.

Step 4: Immediate Decontamination

  • Action : Wipe down the balance, spatulas, and hood surface with a damp paper towel (using a water/ethanol mixture) to capture residual dust.

  • Validation : Perform a visual inspection of the bench pad under bright light to ensure no micro-particulates remain.

Workflow Visualization

G Start 1. Pre-Operation Verify Fume Hood & Airflow PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Weigh 3. Weighing Use Anti-Static Boat PPE->Weigh Solvate 4. Solvation Dissolve in DMSO/EtOH Weigh->Solvate Spill Spill Occurred? Solvate->Spill Clean Deploy Spill Kit Decontaminate Area Spill->Clean Yes Proceed Proceed to Ketoconazole Synthesis Spill->Proceed No Waste 5. Disposal RCRA Hazardous Waste Clean->Waste Proceed->Waste Post-Reaction Waste

Workflow for the safe handling, transfer, and disposal of piperazine derivatives.

Waste Management & Disposal Plan

Improper disposal of pharmaceutical intermediates poses severe environmental and regulatory risks. All waste containing 4-(4-Acetylpiperazin-1-yl)phenyl acetate must be managed under Resource Conservation and Recovery Act (RCRA) guidelines (8)[8].

  • Solid Waste : Contaminated gloves, bench pads, weighing boats, and paper towels must be placed in a rigid, leak-proof container labeled "Hazardous Waste - Toxic Solid (Piperazine Derivative)"[8].

  • Liquid Waste : Organic solvent solutions containing this intermediate must be collected in a compatible High-Density Polyethylene (HDPE) carboy. Ensure the container has a vented cap to prevent pressure buildup and is kept closed when not actively receiving waste[6].

  • Storage Limits : Store waste in a designated Satellite Accumulation Area (SAA). Containers must be removed from the SAA within three days of becoming full, or within the mandated 90/180-day limit depending on your facility's generator status[6].

  • Final Disposal : Do not dispose of this chemical down the drain. It must be transferred to an EPA-certified waste vendor for high-temperature incineration (9)[9].

References

  • Pharmaffiliates . 4-(4-Acetylpiperazin-1-yl)phenyl Acetate (CAS 133345-21-8) Product Specifications. Retrieved from:[Link]

  • NCBI Bookshelf (National Research Council) . Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from: [Link]

  • Central Washington University . Laboratory Hazardous Waste Disposal Guidelines. Retrieved from:[Link]

  • Justrite . How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from: [Link]

  • Environmental Marketing Services . Disposal of Chemicals in the Laboratory. Retrieved from:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.